rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide
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Overview
Description
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique cyclopropane ring structure, which is substituted with a fluoromethyl group and a phenylcarboxamide moiety. The stereochemistry of the compound is defined by the (1R,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where an alkene is treated with a carbene or a carbenoid reagent.
Introduction of the fluoromethyl group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the phenylcarboxamide moiety: This can be accomplished through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing flow chemistry techniques to enhance reaction efficiency and safety .
Chemical Reactions Analysis
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the fluoromethyl group, where nucleophiles such as thiols or amines replace the fluorine atom.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through competitive or non-competitive inhibition. The fluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability. The cyclopropane ring provides structural rigidity, contributing to the compound’s stability and specificity in binding to its targets .
Comparison with Similar Compounds
rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide can be compared with other cyclopropane derivatives, such as:
rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclopropane-1-carboxamide: Similar in structure but with a chloromethyl group instead of a fluoromethyl group, leading to different reactivity and biological properties.
rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclopropane-1-carboxamide: The bromomethyl group imparts different electronic and steric effects compared to the fluoromethyl group.
rac-(1R,2R)-2-(hydroxymethyl)-N-phenylcyclopropane-1-carboxamide: The hydroxymethyl group introduces hydrogen bonding capabilities, affecting the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C11H12FNO |
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Molecular Weight |
193.22 g/mol |
IUPAC Name |
(1R,2R)-2-(fluoromethyl)-N-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H12FNO/c12-7-8-6-10(8)11(14)13-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2,(H,13,14)/t8-,10+/m0/s1 |
InChI Key |
PQPOQULXBDTKRB-WCBMZHEXSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NC2=CC=CC=C2)CF |
Canonical SMILES |
C1C(C1C(=O)NC2=CC=CC=C2)CF |
Origin of Product |
United States |
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